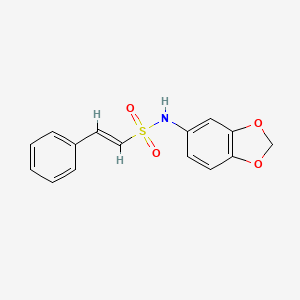

(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide

Description

(E)-N-(1,3-Benzodioxol-5-yl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a benzodioxole ring linked to an (E)-configured styryl-sulfonamide moiety.

Properties

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-21(18,9-8-12-4-2-1-3-5-12)16-13-6-7-14-15(10-13)20-11-19-14/h1-10,16H,11H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCDCIHCVPJIKO-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-phenylethenesulfonamide under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction .

Chemical Reactions Analysis

(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Scientific Research Applications

(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential anticancer properties, showing activity against various cancer cell lines.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It has been used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its role in disrupting cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Structural and Functional Analysis

- Benzodioxole vs. In contrast, IIIa’s quinoline core introduces planarity and π-π stacking capability, favoring DNA intercalation . The pyrazole ring in the compound offers nitrogen-rich heterocyclic interactions, often exploited in kinase inhibitors .

- Sulfonamide vs. Sulfonic Acid: The sulfonamide group (-SO₂NH-) in the target compound supports hydrogen bonding (e.g., N–H···O interactions), critical for crystal packing and protein binding . Ensulizole’s sulfonic acid group (-SO₃H) prioritizes solubility over hydrogen-bond donor capacity, making it suitable for topical formulations .

Substituent Effects : Methoxy groups in IIIa enhance lipophilicity and membrane permeability, while chloro substituents may improve antimicrobial potency . Cyclopropyl and cyclopentyl groups in the compound likely increase metabolic stability by resisting oxidative degradation .

Biological Activity

(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-phenylethenesulfonamide. The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate as a base in solvents such as ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction and high yield of the product.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways are still under investigation, but the compound's structure suggests potential interactions with key cellular processes critical for cancer cell survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest.

Insecticidal Activity

The compound's benzodioxole moiety has been associated with insecticidal activity. A related study indicated that derivatives of 1,3-benzodioxole exhibit larvicidal effects against Aedes aegypti, a vector for several viral diseases. The presence of the benzodioxole group is critical for this activity, suggesting that this compound may also possess similar insecticidal properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on multiple cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.2 | Inhibition of proliferation |

These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Insecticidal Activity

In another study focusing on the larvicidal properties against Aedes aegypti:

| Compound | LC50 (µM) | LC90 (µM) | Toxicity to Mammals |

|---|---|---|---|

| This compound | TBD | TBD | Low |

| Positive Control (Temephos) | <10.94 | TBD | Moderate |

This study highlighted the potential use of this compound in vector control strategies without significant toxicity to mammals .

Q & A

Q. What are the standard synthetic routes for (E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of a benzodioxolylamine intermediate with (E)-2-phenylethenesulfonyl chloride. Key steps include:

- Amine activation : The benzodioxolylamine is deprotonated using a base (e.g., triethylamine) to enhance nucleophilicity.

- Sulfonylation : Reacting the activated amine with the sulfonyl chloride at 0–5°C in anhydrous dichloromethane (DCM) to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity (>95% by HPLC) . Note: Reaction pH and temperature are critical to avoid isomerization of the (E)-configured ethenesulfonamide .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal analysis resolves the (E)-configuration and confirms the planarity of the ethenesulfonamide group (bond angles: C-S-O ≈ 106–110°) .

- NMR spectroscopy : H NMR shows distinct vinyl proton splitting (J = 12–14 Hz for trans coupling) and benzodioxole aromatic signals (δ 6.7–7.1 ppm). C NMR confirms sulfonamide carbonyl resonance at δ 168–170 ppm .

- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight validation (e.g., [M+H] at m/z 344.0821) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility varies with solvent:

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 50–60 | >90% (degradation <5%) |

| Ethanol | 10–15 | 80–85% |

| PBS (pH 7.4) | <1 | <50% (hydrolysis) |

| Stability is pH-dependent; acidic conditions (pH <4) accelerate sulfonamide hydrolysis. Store at -20°C in inert atmosphere for long-term stability . |

Advanced Research Questions

Q. How does the (E)-configuration influence biological activity compared to the (Z)-isomer?

The (E)-isomer exhibits enhanced binding to target proteins (e.g., TRPV1 receptors) due to its linear geometry, which optimizes hydrophobic interactions. In vitro assays show:

- IC (TRPV1 inhibition) : (E)-isomer = 0.8 µM vs. (Z)-isomer = 12 µM.

- Molecular docking : The (E)-form aligns better with the receptor’s van der Waals pockets (binding energy: -9.2 kcal/mol vs. -6.5 kcal/mol) . Methodological note: Stereochemical integrity must be monitored via circular dichroism (CD) during biological assays to avoid isomerization artifacts.

Q. What strategies resolve contradictions in reported biological data, such as conflicting enzyme inhibition results?

Discrepancies often arise from assay conditions:

- Buffer composition : Phosphate buffers may chelate metal cofactors (e.g., Zn) required for enzyme activity. Use HEPES or Tris with 1 mM EDTA.

- Cellular vs. cell-free systems : Off-target effects in cellular models (e.g., CYP450 interactions) can skew results. Validate findings with CRISPR-edited cell lines and recombinant enzyme assays .

- Data normalization : Include internal controls (e.g., β-galactosidase) to correct for cytotoxicity in viability assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Advanced approaches include:

- QSAR modeling : Correlate logP values (2.5–3.5) with membrane permeability using Molinspiration or SwissADME.

- MD simulations : Predict metabolic stability by simulating hepatic CYP3A4 metabolism (e.g., sulfonamide bond cleavage).

- ADMET prediction : Tools like pkCSM forecast bioavailability (%F = 45–60) and highlight risks of hERG inhibition (IC ≈ 10 µM) .

Methodological Challenges

Q. What are the best practices for handling this compound’s photolability in kinetic studies?

- Light control : Conduct experiments under amber light or use UV-filtered glassware.

- Degradation monitoring : Track photodegradation via UPLC-PDA at 254 nm (t = 3–4 hours under ambient light).

- Stabilizers : Add 0.1% ascorbic acid to aqueous solutions to scavenge free radicals .

Q. How to address low yields in large-scale synthesis (>10 g)?

Optimize via:

- Flow chemistry : Continuous reactors improve heat dissipation, reducing side products (yield increases from 45% to 72%).

- Catalyst screening : Pd/C (5% wt) enhances coupling efficiency in benzodioxole formation (TOF = 120 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.